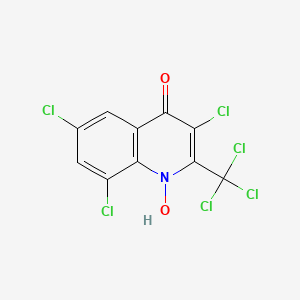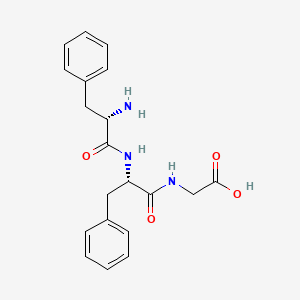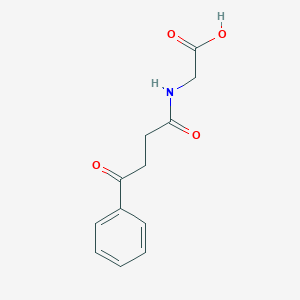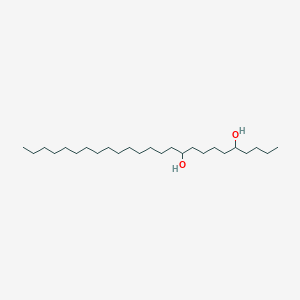
5,10-Pentacosanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10-Pentacosanediol is an organic compound with the molecular formula C25H52O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 25-carbon atom chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Pentacosanediol typically involves the reduction of corresponding diketones or the hydrolysis of esters. One common method is the hydrogenation of 5,10-Pentacosanedione using a suitable catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
C25H50O2+H2→C25H52O2
Industrial Production Methods
Industrial production of this compound may involve the esterification of long-chain fatty acids followed by hydrogenation. This method is advantageous as it allows for the large-scale production of the compound with high purity. The reaction conditions typically include the use of a metal catalyst such as palladium or platinum and high-pressure hydrogen gas.
化学反应分析
Types of Reactions
5,10-Pentacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5,10-Pentacosanedione or 5,10-Pentacosanoic acid.
Reduction: Formation of pentacosane.
Substitution: Formation of halogenated derivatives or alkylated products.
科学研究应用
5,10-Pentacosanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of 5,10-Pentacosanediol involves its interaction with cellular membranes and enzymes. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism.
相似化合物的比较
Similar Compounds
Pentacosane: A hydrocarbon with a similar carbon chain length but lacking hydroxyl groups.
1,5-Pentanediol: A shorter-chain diol with similar chemical properties.
Erythro-6,8-Pentacosanediol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
5,10-Pentacosanediol is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity compared to other long-chain diols and hydrocarbons.
属性
CAS 编号 |
73427-17-5 |
|---|---|
分子式 |
C25H52O2 |
分子量 |
384.7 g/mol |
IUPAC 名称 |
pentacosane-5,10-diol |
InChI |
InChI=1S/C25H52O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-21-25(27)23-19-18-22-24(26)20-6-4-2/h24-27H,3-23H2,1-2H3 |
InChI 键 |
ZKQFDHCFWFWGER-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(CCCCC(CCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
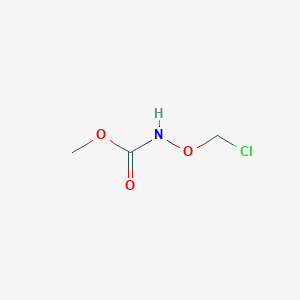
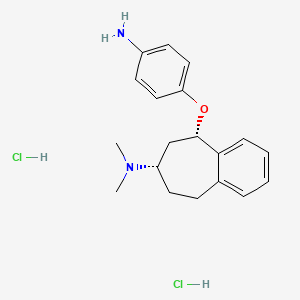
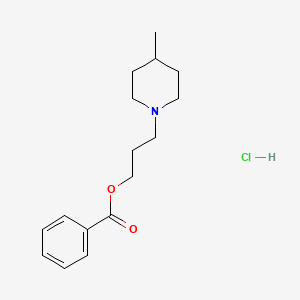
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)
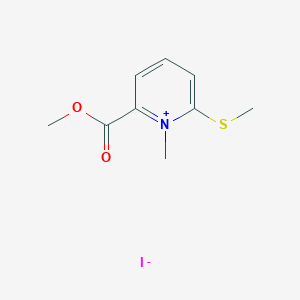
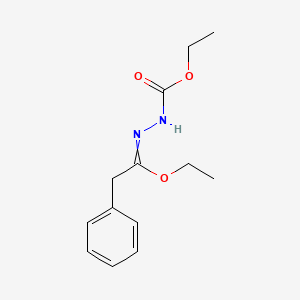
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
